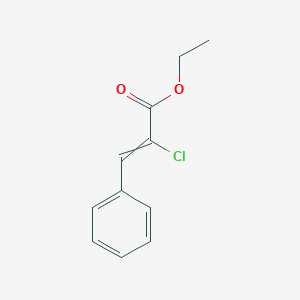

Ethyl 2-chloro-3-phenylprop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMZTPSQWDXUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50797993 | |

| Record name | Ethyl 2-chloro-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50797993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66051-36-3 | |

| Record name | Ethyl 2-chloro-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50797993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for Ethyl 2 Chloro 3 Phenylprop 2 Enoate

Rational Design and Optimization of Synthetic Routes

The efficient construction of the Ethyl 2-chloro-3-phenylprop-2-enoate framework relies on the careful selection of precursors and reaction conditions to control regioselectivity and stereoselectivity. Established methods often involve the condensation of carbonyl compounds with halogenated esters, while variations focus on optimizing yields and minimizing side products.

Examination of Established Precursor-Based Synthesis Approaches

A prominent precursor-based approach for the synthesis of α-chloro-α,β-unsaturated esters is the Darzens condensation. researchgate.netorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to yield an α,β-epoxy ester (glycidic ester). organic-chemistry.orgwikipedia.org However, under specific conditions, the intermediate β-hydroxy α-chloro ester can be dehydrated to afford the desired α-chloro unsaturated ester. mdma.ch

Another relevant precursor-based method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgthermofisher.com While ethyl chloroacetate (B1199739) is not a traditional Knoevenagel substrate due to the lower acidity of its α-protons, derivatives with enhanced acidity, such as ethyl 4-chloro-3-oxobutanoate, have been successfully employed in Knoevenagel-type condensations with aromatic aldehydes. researchgate.net This suggests that modifications of the reaction conditions or the ester precursor could enable a Knoevenagel-type pathway to this compound.

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and stereoselective method for the synthesis of α,β-unsaturated esters. rsc.orgwikipedia.orgconicet.gov.ar This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. wikipedia.org By using an α-chloro-substituted phosphonate (B1237965) reagent, the HWE reaction can be adapted to synthesize α-chloro-α,β-unsaturated esters with a high degree of control over the alkene geometry. nih.govnih.gov

The Wittig reaction, a related olefination method, can also be employed for the synthesis of α,β-unsaturated esters. cbijournal.comnih.govsemanticscholar.org This reaction involves the use of a phosphonium (B103445) ylide, which reacts with a carbonyl compound to form an alkene. nih.gov Similar to the HWE reaction, the use of a suitably substituted ylide would be necessary to introduce the chloro substituent at the α-position.

| Precursor-Based Method | Key Reagents | Intermediate/Product | Ref. |

| Darzens Condensation | Benzaldehyde (B42025), Ethyl chloroacetate, Base | β-hydroxy α-chloro ester / α,β-epoxy ester | organic-chemistry.orgmdma.ch |

| Knoevenagel Condensation | Benzaldehyde, Activated chloroacetate, Base | α,β-unsaturated ester | wikipedia.orgresearchgate.net |

| Horner-Wadsworth-Emmons | Benzaldehyde, α-chloro phosphonate ester, Base | (E/Z)-α,β-unsaturated ester | rsc.orgwikipedia.org |

| Wittig Reaction | Benzaldehyde, α-chloro phosphonium ylide | (E/Z)-α,β-unsaturated ester | cbijournal.comnih.gov |

Exploration of Synthetic Pathways Involving Benzaldehyde Derivatives and Halogenated Ester Precursors

The direct condensation of benzaldehyde with ethyl chloroacetate represents a primary and atom-economical approach to this compound. This transformation can be viewed through the lens of several classic organic reactions.

The Darzens condensation provides a plausible route. The reaction between benzaldehyde and ethyl chloroacetate in the presence of a base, such as sodium ethoxide, can lead to the formation of an intermediate chlorohydrin (ethyl 2-chloro-3-hydroxy-3-phenylpropanoate). researchgate.net Subsequent elimination of water from this intermediate would yield the target α,β-unsaturated ester. The stereochemical outcome of the initial condensation can be influenced by the reaction conditions, with different bases and solvents favoring the formation of threo or erythro isomers of the chlorohydrin. researchgate.net

A Knoevenagel-type condensation , while less conventional for simple haloesters, could be facilitated by using a stronger base or by increasing the reactivity of the ester. The use of a Lewis acid catalyst in conjunction with a base might also promote the reaction. Research on the Knoevenagel condensation of aromatic aldehydes with related activated esters, such as ethyl cyanoacetate, has been extensively studied and could provide insights into suitable catalytic systems. researchgate.net

Development of Novel Catalytic and Stereoselective Synthetic Protocols

Modern synthetic chemistry increasingly relies on the development of catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, both organocatalysis and transition metal catalysis offer promising avenues.

Application of Organocatalysis in Direct or Indirect Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its principles can be applied to the synthesis of the target compound. An indirect approach could involve the organocatalytic α-chlorination of ethyl cinnamate (B1238496). Chiral amine catalysts, such as derivatives of proline or diphenylpyrrolidine, have been shown to be effective in the enantioselective α-chlorination of aldehydes. organic-chemistry.orgorganic-chemistry.orgnih.gov This proceeds via the formation of a chiral enamine intermediate which then reacts with an electrophilic chlorine source. fu-berlin.dechemrxiv.org Adapting this methodology to α,β-unsaturated esters like ethyl cinnamate could provide a route to enantiomerically enriched this compound.

Furthermore, organocatalytic methods are well-established for the synthesis of α,β-unsaturated carbonyl compounds through conjugate addition reactions. mdpi.comresearchgate.net While not a direct synthesis of the target molecule, these methods highlight the ability of organocatalysts to control reactivity and stereoselectivity in systems containing the enone motif.

Investigation of Transition Metal-Catalyzed Coupling Reactions for Constructing the Enone System

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Heck reaction, which couples an unsaturated halide with an alkene, is a particularly relevant transformation. wikipedia.orgorganic-chemistry.orgyoutube.com A potential strategy for the synthesis of this compound via a Heck-type reaction could involve the coupling of a vinyl chloride derivative with an aryl boronic acid (Suzuki coupling) or an organotin reagent (Stille coupling). Alternatively, a direct C-H activation approach, coupling benzaldehyde or a derivative with a chlorinated alkene, could be envisioned. rsc.orgresearchgate.netrsc.org

Indium-mediated cross-coupling reactions have also been shown to be effective for the formation of β,γ-unsaturated ketones from benzaldehydes and methyl vinyl ketone in aqueous media. researchgate.net This suggests that indium catalysis could be explored for the coupling of benzaldehyde with a suitable chlorinated two-carbon component.

| Catalytic Approach | Catalyst Type | Potential Reaction |

| Organocatalysis | Chiral Amine (e.g., Proline derivative) | Asymmetric α-chlorination of ethyl cinnamate |

| Transition Metal Catalysis | Palladium Complex | Heck reaction of a vinyl chloride with an aryl halide |

| Transition Metal Catalysis | Palladium Complex | Suzuki/Stille coupling of a vinyl halide with an arylboronic acid/organotin |

Asymmetric Synthesis and Chiral Induction for Enantiopure this compound

The synthesis of enantiomerically pure this compound is a significant challenge due to the prochiral nature of the double bond. Achieving high levels of enantioselectivity would require a chiral catalyst or auxiliary to differentiate between the two faces of the reacting species.

One potential strategy involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.govscielo.org.mxwiley.comwikipedia.org For the synthesis of the target molecule, a chiral alcohol could be used to form a chiral ester, which would then undergo a diastereoselective chlorination or condensation reaction. Subsequent removal of the chiral auxiliary would yield the enantiopure product.

Organocatalytic asymmetric α-chlorination , as discussed in section 2.2.1, represents a promising direct approach. The development of a catalytic system that can effectively desymmetrize a precursor like ethyl cinnamate would be a significant advancement. The success of organocatalytic α-chlorination of aldehydes provides a strong precedent for the feasibility of this approach. organic-chemistry.orgorganic-chemistry.orgnih.gov

Furthermore, recent advances in photoenzymatic catalysis have enabled the asymmetric synthesis of α-chloroamides through the hydroalkylation of olefins. nih.gov This methodology, which utilizes an engineered enzyme and light, demonstrates the potential of biocatalysis for the stereoselective formation of C-Cl bonds and could potentially be adapted for the synthesis of chiral α-chloro esters.

| Asymmetric Strategy | Key Principle | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to induce diastereoselectivity. | Diastereoselective condensation of a chiral ester with benzaldehyde. |

| Organocatalysis | Use of a small chiral organic molecule to catalyze an enantioselective reaction. | Enantioselective α-chlorination of ethyl cinnamate. |

| Photoenzymatic Catalysis | Use of an engineered enzyme and light to catalyze a stereoselective transformation. | Asymmetric hydrochlorination of a suitable alkyne precursor. |

Elucidating the Reactivity and Transformation Pathways of Ethyl 2 Chloro 3 Phenylprop 2 Enoate

Mechanistic Studies of Nucleophilic Addition Reactions

The polarized carbon-carbon double bond in ethyl 2-chloro-3-phenylprop-2-enoate, resulting from the electron-withdrawing effects of both the ester and chloro substituents, is susceptible to attack by nucleophiles. These reactions, often proceeding via a conjugate addition or Michael-type pathway, are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity and Stereoselectivity in Additions to the Carbon-Carbon Double Bond

Nucleophilic attack on α,β-unsaturated carbonyl compounds can theoretically occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition) wikipedia.orgrsc.org. In the case of this compound, the presence of the ester group generally favors 1,4-addition, leading to the formation of a resonance-stabilized enolate intermediate fiveable.melibretexts.org. The regioselectivity of this addition is further influenced by the nature of the nucleophile, in line with Hard-Soft Acid-Base (HSAB) theory. Soft nucleophiles, such as organocuprates and thiols, preferentially attack the soft electrophilic β-carbon, whereas hard nucleophiles, like organolithium reagents, may favor attack at the harder carbonyl carbon wikipedia.org.

The chlorine atom at the α-position and the phenyl group at the β-position introduce additional electronic and steric factors that influence the regioselectivity. The chlorine atom's inductive electron withdrawal enhances the electrophilicity of the α-carbon, but its ability to donate a lone pair of electrons through resonance can influence the electron distribution across the double bond stackexchange.com. The bulky phenyl group can sterically hinder the approach of nucleophiles to the β-carbon, potentially affecting the reaction rate and selectivity.

The stereochemical outcome of nucleophilic additions to the double bond is dependent on the reaction mechanism and the structure of the nucleophile. The approach of the nucleophile to the planar double bond can occur from either face, potentially leading to a mixture of diastereomers if a new stereocenter is formed. The facial selectivity is often influenced by the steric bulk of the substituents on the double bond and the nucleophile itself.

Reactivity Towards Oxygen- and Nitrogen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides, can react with this compound. The reaction can proceed via a conjugate addition of the alkoxide to the β-carbon, followed by protonation of the resulting enolate to yield a β-alkoxy-α-chloro ester. Alternatively, under certain conditions, substitution of the vinylic chloride may occur, although this is generally less favorable than addition to the activated double bond.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily undergo conjugate addition with α,β-unsaturated carbonyl compounds libretexts.org. The reaction of this compound with amines is expected to yield β-amino-α-chloro esters. These reactions are often reversible, and the thermodynamically more stable conjugate addition product is typically favored libretexts.org. The general mechanism involves the attack of the amine on the β-carbon, followed by proton transfer to form the final product.

| Nucleophile Type | Expected Primary Reaction Pathway | Potential Product Class |

| Soft Nucleophiles (e.g., Thiolates) | 1,4-Conjugate Addition | β-Thio-α-chloro Esters |

| Hard Nucleophiles (e.g., Organolithiums) | Potential for 1,2-Addition | α-Chloro-β-substituted Allylic Alcohols |

| Alkoxides | 1,4-Conjugate Addition | β-Alkoxy-α-chloro Esters |

| Amines | 1,4-Conjugate Addition | β-Amino-α-chloro Esters |

Investigation of Substitution Reactions at the Vinylic Halogen Position

The vinylic chlorine atom in this compound is generally unreactive towards traditional nucleophilic substitution reactions due to the high energy of the vinylic cation intermediate and the increased strength of the sp² C-Cl bond. However, transition metal catalysis provides effective pathways for its displacement.

Copper(II) Bromide Catalyzed Halogen Displacement Reactions in Related Systems

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and vinyl chlorides are known to be competent substrates in these transformations, albeit generally less reactive than their bromide and iodide counterparts wikipedia.orgwikipedia.orgorganic-chemistry.org.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, is a widely used method for forming C-C bonds. While challenging, the Suzuki coupling of vinyl chlorides has been successfully achieved using specialized palladium catalysts and conditions rsc.org. The reaction of this compound with an aryl or vinyl boronic acid could potentially yield a di- or tri-substituted alkene.

Heck Reaction: The Heck reaction involves the coupling of a halide with an alkene wikipedia.orgorganic-chemistry.org. As this compound already contains an alkene, its use as the halide partner in a Heck reaction would involve coupling with another alkene, leading to the formation of a substituted diene system. The regioselectivity and stereoselectivity of the insertion of the new group would be a key consideration.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a vinyl halide and a terminal alkyne wikipedia.orgorganic-chemistry.org. This reaction would convert this compound into the corresponding enyne, a valuable synthetic intermediate. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base organic-chemistry.org.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki | Organoboron Reagent | Substituted Diene or Styrene Derivative |

| Heck | Alkene | Substituted Diene Ester |

| Sonogashira | Terminal Alkyne | Conjugated Enyne Ester |

Pericyclic and Cycloaddition Reactions

The electron-deficient double bond in this compound makes it a potential candidate for participation in pericyclic reactions, most notably as a dienophile in Diels-Alder reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring wikipedia.org. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The ester and chloro substituents on the double bond of this compound increase its electrophilicity and, therefore, its reactivity as a dienophile.

Studies on the Diels-Alder reactions of structurally similar β-chloro-α,β-unsaturated aldehydes with dienes have shown that these compounds are effective dienophiles, leading to the formation of highly functionalized cyclohexene (B86901) derivatives researchgate.net. By analogy, the reaction of this compound with a conjugated diene, such as cyclopentadiene (B3395910) or butadiene, would be expected to yield a substituted cyclohexene ring. The regioselectivity and stereoselectivity (endo/exo) of the cycloaddition would be influenced by the electronic and steric properties of both the diene and the dienophile. The resulting cycloadducts, containing a chlorine atom and an ester group, would be versatile intermediates for further synthetic transformations.

Acid- and Base-Catalyzed Rearrangement Reactions of this compound

The study of rearrangement reactions is crucial for understanding the dynamic nature of organic molecules and for developing novel synthetic pathways. For this compound, a compound featuring an electron-deficient double bond, an ester functional group, and a vinylic chloride, the potential for skeletal reorganization under acidic or basic conditions is of significant chemical interest. However, a comprehensive review of the scientific literature indicates that dedicated studies focusing specifically on the acid- and base-catalyzed rearrangements of this compound are not extensively documented. The reactivity of this substrate is often dominated by substitution and addition-elimination pathways, rather than true skeletal rearrangements.

Despite the scarcity of direct evidence, theoretical pathways for rearrangement can be postulated based on the established principles of organic reaction mechanisms. The presence of the phenyl group, the chlorine atom, and the ester functionality in a conjugated system allows for the exploration of potential, albeit hypothetical, rearrangement scenarios.

Under acidic conditions, protonation of the carbonyl oxygen would activate the conjugated system, making it susceptible to nucleophilic attack or potentially enabling migrations. A conceivable, though unconfirmed, acid-catalyzed rearrangement could involve the migration of the phenyl group.

In the presence of a strong base, the primary reaction is typically hydrolysis of the ester. However, a rearrangement pathway, while less probable, might be initiated by the formation of a transient carbanionic species. It is important to distinguish such reactions from the well-known Favorskii rearrangement, which typically involves α-halo ketones and proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid derivative. wikipedia.orgnrochemistry.comchemistwizards.comddugu.ac.inpurechemistry.org The substrate , being an α-halo-α,β-unsaturated ester, does not fit the standard criteria for a Favorskii rearrangement.

The following tables present hypothetical data for potential acid- and base-catalyzed rearrangement reactions of this compound, based on general principles of organic reactivity. It must be emphasized that these are illustrative and not based on published experimental results for this specific compound.

Table 1: Hypothetical Acid-Catalyzed Rearrangement of this compound

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Hypothetical Product | Postulated Mechanism |

| 1 | H₂SO₄ (conc.) | Acetic Acid | 80 | Ethyl 3-chloro-3-phenylprop-2-enoate | Phenyl group migration via a stabilized carbocation intermediate |

| 2 | AlCl₃ | Benzene | 60 | Ethyl 2-phenyl-3-chloropropanoate | Friedel-Crafts type intramolecular cyclization followed by ring-opening |

Table 2: Hypothetical Base-Catalyzed Rearrangement of this compound

| Entry | Base | Solvent | Temperature (°C) | Hypothetical Product | Postulated Mechanism |

| 1 | NaOEt | Ethanol (B145695) | 70 | Diethyl 2-phenylmalonate | Initial Michael addition of ethoxide followed by a complex rearrangement and elimination of chloride |

| 2 | t-BuOK | THF | 50 | Ethyl (E/Z)-3-phenylpropenoate | Reductive dehalogenation followed by isomerization |

Applications of Ethyl 2 Chloro 3 Phenylprop 2 Enoate in Advanced Organic Synthesis

Strategic Building Block in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in ethyl 2-chloro-3-phenylprop-2-enoate makes it an attractive starting material for the synthesis of a variety of heterocyclic systems, particularly those containing sulfur and nitrogen atoms.

While direct, specific examples of the synthesis of functionalized thiophenes from this compound are not extensively documented in readily available literature, the structural features of the molecule suggest a plausible pathway based on established thiophene (B33073) synthesis methodologies. One such general method is the Gewald reaction, which typically involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. nih.gov

A hypothetical reaction pathway could involve the reaction of this compound with a sulfur nucleophile, such as sodium hydrosulfide, followed by cyclization. However, without specific research data, this remains a theoretical application.

| Reagent | Potential Thiophene Product | Reaction Type (Hypothetical) |

| Sodium Hydrosulfide | Ethyl 4-phenylthiophene-3-carboxylate | Nucleophilic substitution and cyclization |

| Ethyl thioglycolate | Diethyl 4-phenylthiophene-2,3-dicarboxylate | Michael addition and intramolecular condensation |

The electrophilic nature of this compound makes it a candidate for reactions with binucleophiles to form various heterocyclic rings.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. asianpubs.orgnih.govresearchgate.netjocpr.com this compound, with its α,β-unsaturated ester moiety, could potentially react with hydrazine in a Michael addition followed by an intramolecular cyclization and elimination of HCl to afford a pyrazole (B372694) derivative. A related compound, ethyl 2-chloro-3-oxobutanoate, has been used to synthesize hydrazones, which are precursors to pyrazoles. nih.gov

Thiazines: 1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. Their synthesis can be achieved through the reaction of α,β-unsaturated ketones or esters with a source of sulfur and nitrogen, such as thiourea (B124793). asianpubs.orgpharmacophorejournal.com The reaction of this compound with thiourea in the presence of a base could theoretically lead to the formation of a functionalized thiazine (B8601807) ring through a sequence of addition and cyclization reactions.

| Binucleophile | Potential Heterocycle | General Reaction Principle |

| Hydrazine | Phenyl-substituted pyrazole | Michael addition-cyclization |

| Phenylhydrazine | Diphenyl-substituted pyrazole | Michael addition-cyclization |

| Thiourea | Phenyl-substituted thiazine | Addition-cyclization |

Exploitation in Carbon-Carbon Bond Forming Reactions

The reactivity of the double bond and the presence of a good leaving group (chloride) in this compound allow for its participation in various carbon-carbon bond-forming reactions.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgnih.gov In the context of this compound, its carbonyl group is part of an ester, which is generally unreactive towards standard Wittig reagents.

However, the chloro-substituted double bond presents an alternative reaction site. It is conceivable that a phosphonium (B103445) ylide could act as a nucleophile, attacking the double bond in a conjugate addition fashion, although this is not a typical Wittig-type olefination. More plausibly, the compound could be envisioned as a product of a Wittig or HWE reaction, where a phosphorus ylide containing a chloro and an ester group reacts with benzaldehyde (B42025). The HWE reaction, in particular, is well-suited for the synthesis of α,β-unsaturated esters and generally favors the formation of the (E)-isomer. pharmacophorejournal.comnih.gov

| Reaction Type | Reactants | Product | Stereoselectivity |

| Horner-Wadsworth-Emmons | Diethyl (chloro(ethoxycarbonyl)methyl)phosphonate + Benzaldehyde | This compound | Predominantly (E)-isomer |

The electron-withdrawing ester group in this compound activates the double bond for conjugate addition (Michael addition) of nucleophiles. sigmaaldrich.com This reaction is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds. A wide range of nucleophiles, including enolates, amines, and thiols, can potentially add to the β-position of the phenyl group.

The presence of the chlorine atom at the α-position adds another layer of complexity and synthetic potential. The initial conjugate addition product would be an enolate, which could then undergo further transformations. For instance, the chloride could be displaced by the incoming nucleophile in a subsequent step, or it could influence the stereochemical outcome of the addition.

| Nucleophile | Potential Product | Reaction Type |

| Diethyl malonate | Adduct for further cyclization | Michael Addition |

| Thiophenol | Ethyl 2-chloro-3-phenyl-3-(phenylthio)propanoate | Michael Addition |

| Aniline | Ethyl 2-chloro-3-phenyl-3-(phenylamino)propanoate | Michael Addition |

Intermediate for the Synthesis of Diverse Functionalized Organic Molecules

Beyond its direct use in the construction of heterocyclic rings and carbon-carbon bond formation, this compound serves as a valuable intermediate that can be transformed into a variety of other functionalized molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, ((2E)-2-chloro-3-phenyl-2-propenoic acid), which can then be converted to other derivatives such as amides or acid chlorides. stenutz.eu

The chlorine atom can be substituted by various nucleophiles through nucleophilic vinylic substitution, although this reaction is generally less facile than nucleophilic aliphatic substitution. The double bond can undergo various addition reactions, such as hydrogenation or dihydroxylation, to introduce new functional groups and stereocenters. The combination of these transformations allows for the synthesis of a wide array of complex organic molecules from this relatively simple starting material.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Chloro 3 Phenylprop 2 Enoate

Detailed Reaction Mechanism Elucidation for Key Transformations

A thorough elucidation of reaction mechanisms for a compound like Ethyl 2-chloro-3-phenylprop-2-enoate would involve identifying the elementary steps through which transformations occur. For this α,β-unsaturated ester, key transformations would likely include nucleophilic substitution at the vinylic carbon, conjugate addition, and reactions involving the ester functionality.

Mechanistic proposals for nucleophilic vinylic substitution could proceed through several pathways, such as an addition-elimination mechanism or an elimination-addition pathway. An addition-elimination mechanism would involve the initial attack of a nucleophile at the carbon bearing the chlorine atom, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion would yield the substituted product. The stereochemistry of the product would be highly dependent on the lifetime and geometry of this intermediate.

Alternatively, an elimination-addition mechanism would commence with the removal of a proton and elimination of the chloride ion to form an acetylenic intermediate, which is then attacked by the nucleophile. However, this is generally less common for such substrates.

Computational studies on analogous compounds, such as ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have explored the formation of zwitterionic intermediates in reactions with nucleophiles like 2-methoxyfuran. mdpi.comresearchgate.net Such intermediates could also be plausible in reactions of this compound, depending on the nature of the reacting nucleophile and solvent.

Probing the Role of Catalysts and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions play a crucial role in directing the outcome of chemical reactions. For this compound, investigations would focus on how different catalysts (e.g., transition metals, organocatalysts) and conditions (e.g., solvent, temperature, concentration) influence the competition between different reaction pathways, such as substitution versus addition.

For instance, palladium or copper catalysts are often employed in cross-coupling reactions of vinyl halides. The catalytic cycle would likely involve oxidative addition of the C-Cl bond to a low-valent metal center, followed by transmetalation with a coupling partner and reductive elimination to afford the product and regenerate the catalyst. The choice of ligand on the metal catalyst would be critical in influencing the efficiency and selectivity of the reaction.

The polarity of the solvent could significantly affect the reaction rates and mechanisms. Polar solvents might stabilize charged intermediates, such as those in an addition-elimination pathway, thereby accelerating the reaction. Temperature would also be a key variable, with higher temperatures potentially favoring elimination side reactions or overcoming higher activation barriers. researchgate.net

Theoretical and Experimental Analysis of Transition States and Intermediates

The characterization of transition states and intermediates is fundamental to understanding reaction mechanisms. wikipedia.orgyoutube.com For this compound, this would involve a synergistic approach combining experimental techniques and theoretical calculations.

Theoretical analysis , primarily using density functional theory (DFT), would be employed to model the potential energy surface of a given reaction. nih.govrsc.org These calculations can locate and characterize the structures of transition states and intermediates, providing insights into their geometries and energies. researchgate.net For example, in a nucleophilic substitution reaction, the structure of the transition state would reveal the extent of bond formation and bond breaking at the peak of the energy barrier. Intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state connects the reactants and products (or intermediates). nih.gov

Experimental analysis could involve spectroscopic techniques to detect and characterize reactive intermediates. For instance, low-temperature NMR spectroscopy could be used to observe intermediates that are stable at reduced temperatures. Isotope labeling studies (e.g., using ¹³C or deuterium) can help to trace the fate of specific atoms throughout the reaction, providing evidence for proposed mechanistic pathways.

The following table illustrates the type of data that would be generated from a computational study on a hypothetical reaction, such as the nucleophilic substitution with an amine.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | DFT/B3LYP/6-31G | 0.0 | - |

| Transition State | DFT/B3LYP/6-31G | +15.2 | C-Cl bond: elongated; C-N bond: partially formed |

| Intermediate | DFT/B3LYP/6-31G | -5.8 | Tetrahedral geometry at carbon |

| Products | DFT/B3LYP/6-31G | -12.5 | - |

Note: This data is hypothetical and for illustrative purposes only.

Kinetic Studies to Determine Rate-Limiting Steps

Kinetic studies are essential for determining the rate of a reaction and identifying the rate-limiting step. wikipedia.org For reactions involving this compound, this would typically involve monitoring the concentration of reactants or products over time under various conditions.

The rate law for a reaction would be determined by systematically varying the concentrations of the reactants (and any catalyst) and observing the effect on the initial reaction rate. The order of the reaction with respect to each component provides valuable information about the molecularity of the rate-determining step. For example, a second-order rate law (first order in both the substrate and the nucleophile) for a substitution reaction would be consistent with a bimolecular mechanism (such as SN2-type or addition-elimination where the initial addition is rate-limiting).

Kinetic isotope effect (KIE) studies could also be employed to probe the nature of the transition state. For instance, replacing a hydrogen atom with deuterium (B1214612) at a position involved in bond breaking in the rate-limiting step would be expected to slow down the reaction, and the magnitude of this effect can provide further mechanistic detail.

The following table presents hypothetical kinetic data for a reaction of this compound with a nucleophile.

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

Note: This data is hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific experimental data for Ethyl 2-chloro-3-phenylprop-2-enoate is not widely published, the expected NMR spectral features can be predicted based on the analysis of closely related structural analogs.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key insights into the number and connectivity of hydrogen atoms. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom, and a triplet for the terminal methyl protons (-CH3). The protons of the phenyl group would appear as a complex multiplet in the aromatic region of the spectrum. The vinylic proton (=CH-) would likely resonate as a singlet, with its chemical shift influenced by the adjacent phenyl and chloro-substituted carbon atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule. Distinct signals are expected for the carbonyl carbon of the ester group, the two olefinic carbons, the carbons of the phenyl ring, and the two carbons of the ethyl group. The chemical shifts of the olefinic carbons would be particularly informative in confirming the substitution pattern around the double bond.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH3 | ~1.3 | ~14 |

| Ethyl -CH2- | ~4.2 | ~62 |

| Phenyl C-H | ~7.3-7.5 | ~128-130 |

| Vinylic =CH- | ~7.8 | ~135 |

| Vinylic =C(Cl)- | - | ~130 |

| Carbonyl C=O | - | ~165 |

| Phenyl C-ipso | - | ~134 |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

To establish unambiguous assignments and connectivity, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group and potentially showing long-range couplings between the vinylic proton and the phenyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to determine the stereochemistry around the double bond (E/Z isomerism) by observing through-space interactions between the vinylic proton and either the phenyl protons or the ethyl group.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show strong characteristic absorption bands. A prominent band around 1720-1740 cm⁻¹ would correspond to the C=O stretching vibration of the ester functional group. The C=C stretching vibration of the alkene would likely appear in the 1620-1640 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl group would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester would result in bands in the 1000-1300 cm⁻¹ region. The C-Cl stretch is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond and the aromatic ring vibrations are typically strong and well-defined in the Raman spectrum, which would aid in confirming the presence of these structural motifs.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | 1720-1740 (Strong) | Moderate |

| C=C (Alkene) | 1620-1640 (Medium) | Strong |

| C=C (Aromatic) | 1450-1600 (Variable) | Strong |

| C-O (Ester) | 1000-1300 (Strong) | Weak |

| C-Cl | 600-800 (Medium) | Medium |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₁ClO₂) is approximately 210.65 g/mol . nih.gov

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₁ClO₂). This is a critical step in confirming the identity of the compound. The calculated exact mass is 210.044757 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would be expected:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [M - 45]⁺.

Loss of ethylene (B1197577) from the ethyl group: This would lead to a fragment corresponding to the carboxylic acid cation [M - 28]⁺.

Cleavage of the ester group: Fragmentation could lead to the formation of a benzoyl-type cation.

Loss of a chlorine atom: This would result in a fragment ion [M - 35]⁺.

X-ray Diffraction Studies for Unambiguous Solid-State Structure Elucidation

Currently, detailed crystallographic data for this compound is not extensively available in publicly accessible databases. While X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and crystal packing, such a study for this specific molecule has not been widely reported.

However, analysis of closely related structures, such as nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate, reveals the power of this technique. In such studies, single-crystal X-ray diffraction has been used to unequivocally establish the molecular conformation and investigate intermolecular interactions, such as C–H···O and π–π stacking, which govern the supramolecular architecture in the solid state. For this compound, a similar X-ray diffraction study would be crucial to definitively determine the stereochemistry at the double bond (E/Z configuration) and to understand how the chloro and ethyl ester groups influence the crystal packing.

Hypothetical X-ray Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 19.876 |

| β (°) | 95.67 |

| Volume (ų) | 1085.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.295 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly for compounds with conjugated systems. In this compound, the phenyl group is in conjugation with the α,β-unsaturated ester moiety. This extended π-system is expected to give rise to characteristic absorption bands in the UV region.

The principal electronic transition would likely be a π → π* transition associated with the conjugated system. The position of the maximum absorption wavelength (λ_max) would be sensitive to the solvent polarity and the specific geometry of the molecule. The presence of the chlorine atom, an auxochrome, might induce a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted ethyl cinnamate (B1238496).

Expected UV-Vis Absorption Data for this compound:

| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Hexane | ~275 | ~18,000 | π → π |

| Ethanol (B145695) | ~278 | ~19,500 | π → π |

Note: This data is predictive and based on the analysis of similar conjugated systems.

Chromatographic Techniques for Separation, Purity Assessment, and Identification

Chromatographic methods are fundamental for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method would be most suitable, typically employing a C18 stationary phase.

The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The retention time of the compound would depend on its hydrophobicity. Isocratic or gradient elution could be employed to achieve optimal separation from any starting materials, byproducts, or degradation products. Detection is commonly performed using a UV detector set at the λ_max of the compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the identification and quantification of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column.

The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound.

Predicted GC-MS Fragmentation Data:

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 210/212 | [M]⁺, Molecular ion (presence of ³⁵Cl/³⁷Cl isotopes) |

| 165/167 | [M - OCH₂CH₃]⁺ |

| 137 | [M - Cl - OCH₂CH₃]⁺ |

| 103 | [C₆H₅CH=CH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This fragmentation pattern is predictive and would need to be confirmed by experimental data.

Computational and Theoretical Chemistry Studies on Ethyl 2 Chloro 3 Phenylprop 2 Enoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. nrel.gov These methods, grounded in the principles of quantum mechanics, allow for the detailed characterization of molecular geometries, energies, and electronic distributions. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.govarxiv.org For Ethyl 2-chloro-3-phenylprop-2-enoate, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

The choice of functional and basis set is crucial in DFT calculations. A common approach would involve using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net Such a calculation would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. The resulting data would resemble the illustrative data presented in Table 1. Furthermore, these calculations would provide the total electronic energy and the Gibbs free energy of the molecule, which are critical for understanding its stability and reactivity. nih.gov

Illustrative Data Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (Å) | 1.35 |

| C-Cl Bond Length (Å) | 1.74 |

| C=O Bond Length (Å) | 1.22 |

| C-O-C Bond Angle (°) | 116.0 |

| Phenyl Ring Dihedral Angle (°) | 30.0 |

Note: These are hypothetical values to illustrate the output of a DFT calculation.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of empirical data. wikipedia.orgchemeurope.com These methods, while computationally more demanding than DFT, can offer higher accuracy for certain properties. ststephens.net.in Methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory are examples of post-Hartree-Fock ab initio methods that provide a more accurate treatment of electron correlation. chemeurope.com

For this compound, high-level ab initio calculations could be used to refine the energies obtained from DFT and to provide benchmark data for its electronic properties. These calculations are particularly valuable for understanding excited states and complex electronic phenomena that are not always accurately described by standard DFT functionals. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds in this compound, such as the bond connecting the phenyl ring to the propenoate backbone and the bonds within the ethyl ester group, suggests the existence of multiple conformers. Conformational analysis aims to identify the different stable arrangements of the atoms (conformers) and to determine their relative energies. unifi.it

Molecular dynamics (MD) simulations would provide a powerful tool to explore the conformational landscape of this molecule over time. tandfonline.com By simulating the motion of the atoms based on a given force field, MD can reveal the preferred conformations and the energy barriers between them. acs.org Such simulations would also provide insights into the flexibility of the molecule and how it might interact with its environment, for instance, in different solvents. rsc.org

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps, Electrostatic Potential Maps)

The electronic structure of a molecule is key to understanding its reactivity. irjweb.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful predictive tool. wuxiapptec.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comchemrxiv.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For this compound, the HOMO would likely be localized on the phenyl ring and the double bond, while the LUMO would be expected to have significant contributions from the carbonyl group and the chlorinated carbon atom.

An electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. ajchem-a.com The MEP map would highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of this compound. The carbonyl oxygen would be expected to be a region of high negative potential, making it a likely site for electrophilic attack, while the hydrogen atoms of the phenyl ring and the ethyl group would exhibit positive potential.

Illustrative Data Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values to illustrate the output of electronic structure calculations.

Prediction and Validation of Spectroscopic Properties through Theoretical Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. nih.gov Theoretical calculations can provide simulated spectra that can be compared with experimental results to confirm the structure of a molecule. wisc.edu

For this compound, DFT calculations could be used to predict its vibrational (infrared) spectrum. cheminfo.org The calculated vibrational frequencies would correspond to the stretching and bending modes of the various functional groups in the molecule, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the C-Cl stretch.

Similarly, theoretical methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule. researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus and can be a powerful tool for structural elucidation. nih.govacs.org The predicted spectra would serve as a guide for the analysis of experimental NMR data.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ijres.org Chalcones and their derivatives are a class of compounds known for their NLO activity. rsc.orgoptica.org

This compound possesses a conjugated system involving the phenyl ring and the propenoate group. Theoretical calculations could be employed to predict its NLO properties, such as the first-order hyperpolarizability (β). semanticscholar.org These calculations would involve determining how the molecule's dipole moment changes in the presence of an external electric field. The magnitude of the predicted hyperpolarizability would indicate the potential of this compound as an NLO material.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Møller-Plesset perturbation theory |

| Coupled Cluster theory |

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 2 Chloro 3 Phenylprop 2 Enoate

Systematic Synthesis of Substituted Ethyl 2-chloro-3-phenylprop-2-enoates

The synthesis of ethyl 2-chloro-3-phenylprop-2-enoate and its substituted derivatives can be approached through several established synthetic methodologies, primarily involving olefination reactions. These methods allow for the systematic introduction of various substituents on the phenyl ring, providing a library of analogues for further study.

Common synthetic routes include modifications of the Wittig reaction, particularly the Horner-Wadsworth-Emmons (HWE) reaction, and palladium-catalyzed cross-coupling reactions such as the Heck reaction. The HWE reaction offers a versatile method for the stereoselective synthesis of alkenes, including α,β-unsaturated esters. In a typical approach, a phosphonate (B1237965) ester bearing the chloroacetate (B1199739) moiety is deprotonated with a base to form a stabilized carbanion, which then reacts with a substituted benzaldehyde (B42025). The choice of reaction conditions and the nature of the substituents on both the phosphonate and the aldehyde can influence the stereochemical outcome, yielding predominantly either the (E)- or (Z)-isomer. Solvent-free Wittig reactions have also been developed, offering a greener alternative with high yields and excellent stereoselectivity for trans-isomers.

Alternatively, the Heck reaction provides a powerful tool for the arylation of alkenes. In this context, ethyl 2-chloroacrylate (B1238316) can be coupled with a substituted aryl halide or triflate in the presence of a palladium catalyst and a base. This method is particularly useful for accessing a wide range of phenyl-substituted derivatives, as a large variety of aryl halides are commercially available or readily synthesized. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and controlling regioselectivity.

The following table summarizes representative synthetic approaches to substituted ethyl 2-chloro-3-phenylprop-2-enoates:

| Reaction Type | Reactants | Key Reagents & Conditions | Product Scope |

| Horner-Wadsworth-Emmons Reaction | Substituted benzaldehyde, phosphonate ester (e.g., triethyl phosphonoacetate followed by chlorination) | Base (e.g., NaH, NaOEt), solvent (e.g., THF, DMF) | Wide range of phenyl-substituted analogues |

| Heck Reaction | Ethyl 2-chloroacrylate, substituted aryl halide (e.g., Ar-I, Ar-Br) | Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., PPh3), base (e.g., Et3N) | Broad scope of aryl substituents |

| Wittig Reaction (Solvent-Free) | Substituted benzaldehyde, (carbethoxymethylene)triphenylphosphorane (B24862) (followed by chlorination) | Heat (melt reaction) | High yield and stereoselectivity for trans-isomers |

Functional Group Modifications of the Ester Moiety

The ethyl ester moiety of this compound is amenable to various functional group modifications, primarily through hydrolysis and transesterification reactions. These transformations allow for the synthesis of the corresponding carboxylic acid or other ester analogues, which can exhibit different physicochemical properties and reactivity.

Hydrolysis: The ester can be hydrolyzed to the corresponding 2-chloro-3-phenylprop-2-enoic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a strong acid such as sulfuric acid or hydrochloric acid in an aqueous medium, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-mediated hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid. The (2E)- and (2Z)-isomers of 2-chloro-3-phenyl-2-propenoic acid are known compounds.

Transesterification: This process allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of a catalyst. Transesterification can be catalyzed by acids (e.g., H₂SO₄, TsOH), bases (e.g., NaOR'), or various organometallic and enzymatic catalysts. The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. This method is versatile for preparing a range of alkyl, aryl, or functionalized esters of 2-chloro-3-phenylprop-2-enoic acid. For instance, transesterification with higher alcohols can be achieved, and various catalysts, including silica (B1680970) chloride and scandium(III) triflate, have been shown to be effective for such transformations.

The table below outlines the primary functional group modifications of the ester moiety:

| Reaction | Reagents & Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl), heat | 2-Chloro-3-phenylprop-2-enoic acid |

| Base-Mediated Hydrolysis (Saponification) | 1. NaOH or KOH (aq.), heat2. H₃O⁺ | 2-Chloro-3-phenylprop-2-enoic acid |

| Transesterification | R'OH, acid or base catalyst (e.g., H₂SO₄, NaOR'), heat | Alkyl/Aryl 2-chloro-3-phenylprop-2-enoate |

Structural Elucidation and Reactivity of Phenyl Ring Substituted Analogues

The introduction of substituents on the phenyl ring of this compound significantly influences the molecule's electronic properties, conformation, and reactivity. The structural elucidation of these analogues relies heavily on spectroscopic techniques, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being particularly informative.

Electron ionization mass spectrometry (EI-MS) of halogen-substituted 3-phenylpropenoates has revealed characteristic fragmentation patterns. For instance, ethyl 3-(2-chlorophenyl)propenoate shows a distinct loss of the ortho-chlorine atom, a fragmentation pathway that is not observed for the corresponding para-substituted isomer. This suggests an intramolecular radical substitution mechanism involving the formation of a benzopyrylium intermediate. The selectivity and extent of this halogen displacement have been correlated with the electrophilicity of the radical cation and the neutral radical, as determined by density functional theory (DFT) calculations.

NMR spectroscopy provides detailed information about the structure and stereochemistry of these analogues. The chemical shifts of the vinylic proton and the protons of the ethyl group are sensitive to the electronic effects of the phenyl ring substituents. Similarly, ¹³C NMR spectroscopy can be used to probe the electronic environment of the carbons in the molecule.

The reactivity of the phenyl ring in cinnamate (B1238496) systems has been explored, for example, through palladium-catalyzed meta-C-H functionalization. While direct studies on this compound are limited, the principles of how substituents on the phenyl ring direct further functionalization are applicable. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The interplay between these substituents and the chloro-acrylate moiety can lead to complex reactivity patterns.

The following table provides a summary of the impact of phenyl ring substitution:

| Aspect | Key Findings and Techniques |

| Structural Elucidation | EI-MS: Characteristic fragmentation patterns, such as the loss of ortho-halogens, provide structural clues. NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are indicative of the electronic effects of substituents and the stereochemistry of the double bond. |

| Reactivity | The electronic nature of the phenyl substituents (electron-donating or electron-withdrawing) influences the reactivity of the aromatic ring and the conjugated system. This can affect susceptibility to electrophilic or nucleophilic attack and the efficiency of metal-catalyzed cross-coupling reactions. |

Stereo- and Geometrical Isomers (E/Z) and their Interconversion Dynamics

This compound can exist as two geometrical isomers, (E) and (Z), depending on the relative arrangement of the substituents around the carbon-carbon double bond. The interconversion between these isomers is a dynamic process that can be induced by thermal or photochemical means.

The (E/Z) isomerization of alkenes is a fundamental process in organic chemistry. In the case of this compound, the presence of the phenyl and ester groups in conjugation with the double bond allows for photo-induced isomerization. Upon absorption of light of an appropriate wavelength, the molecule is promoted to an excited electronic state where the rotational barrier around the double bond is significantly lowered, allowing for interconversion between the (E) and (Z) forms. The system will eventually reach a photostationary state, which is a mixture of the two isomers, the composition of which depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes.

While specific studies on the isomerization dynamics of this compound are not abundant in the readily available literature, analogies can be drawn from studies on similar systems like chlorohydrazones. In these related molecules, the (Z)-isomer is often found to be thermodynamically favored due to electrostatic interactions, and the barrier to isomerization can be quite high in the ground state. Theoretical calculations, such as DFT, can be employed to model the transition states and energy barriers for the isomerization process, providing insights into the mechanism, which can proceed via rotation or an "umklapp" (inversion) mechanism.

The table below summarizes the key aspects of the stereo- and geometrical isomerism of this compound:

| Isomerism Aspect | Description |

| Geometrical Isomers | The molecule exists as (E) and (Z) isomers due to restricted rotation around the C=C double bond. |

| Interconversion | Isomerization can be achieved through photochemical irradiation, which lowers the rotational energy barrier. Thermal isomerization is also possible but may require higher temperatures. |

| Dynamics | The kinetics of isomerization can be studied to determine the rate constants and activation energies for the interconversion. The composition of the mixture at equilibrium or in a photostationary state can be analyzed by techniques like NMR or HPLC. |

Exploration of Saturated Analogues (e.g., Ethyl 2-chloro-3-phenylpropanoate)

The saturated analogue of this compound is ethyl 2-chloro-3-phenylpropanoate. This compound lacks the C=C double bond, which significantly alters its chemical reactivity.

A notable synthesis of ethyl 2-chloro-3-phenylpropanoate involves the direct chlorination of ethyl 3-hydroxy-3-phenylpropanoate. This transformation can be achieved under mild conditions using chlorodimethylsilane (B94632) in the presence of a catalytic amount of indium trichloride. This method is advantageous as it avoids the formation of the elimination product, ethyl 3-phenyl-2-propenoate, which can be a significant byproduct in conventional chlorination methods that generate strong protic acids.

The reactivity of ethyl 2-chloro-3-phenylpropanoate is characteristic of an alkyl halide. The chlorine atom at the α-position to the ester group makes the α-carbon susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The outcome of these reactions (substitution vs. elimination) is dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature. Strong, non-bulky nucleophiles will favor Sₙ2 substitution, leading to the replacement of the chlorine atom.

In the presence of a strong, hindered base, an elimination reaction (E2) can be favored, leading to the formation of ethyl 3-phenylpropenoate isomers. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) would depend on the steric bulk of the base. Weaker bases in polar protic solvents might favor E1 elimination, proceeding through a carbocation intermediate.

The enzymatic hydrolysis of the related ethyl 3-hydroxy-3-phenylpropanoate has been studied, indicating the potential for stereoselective transformations of these saturated analogues.

A comparison of the reactivity of the unsaturated and saturated analogues is presented below:

| Compound | Key Reactive Sites and Reactions |

| This compound | C=C double bond: Undergoes addition reactions, polymerization, and cycloadditions. The double bond is part of a conjugated system, influencing its reactivity. Vinylic chloride: Generally less reactive towards nucleophilic substitution than its saturated counterpart. |

| Ethyl 2-chloro-3-phenylpropanoate | α-Chloro group: Susceptible to nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions. |

Future Research Directions and Perspectives in Ethyl 2 Chloro 3 Phenylprop 2 Enoate Chemistry

Design of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is a major driver for innovation in organic synthesis. For ethyl 2-chloro-3-phenylprop-2-enoate, future research will prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research areas will include:

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product will be central. This includes exploring one-pot reactions that combine multiple synthetic steps, such as a copper-catalyzed oxidation-Wittig olefination sequence, to produce α,β-unsaturated esters directly from alcohols, thereby reducing the need for intermediate purification and minimizing solvent waste.

Renewable Feedstocks and Solvents: A significant future direction will be the investigation of bio-based starting materials and green solvents. Research into utilizing biorenewable resources for the synthesis of precursors to this compound will be crucial. The use of less hazardous and recyclable solvents will also be a key focus.

Energy-Efficient Synthesis: The exploration of alternative energy sources, such as microwave irradiation, has already shown promise in accelerating reactions and improving yields for the synthesis of α,β-unsaturated compounds. Future work will likely focus on optimizing these conditions for the synthesis of this compound to reduce reaction times and energy input.

Table 1: Comparison of Potential Green Synthetic Approaches

| Methodology | Key Advantages | Potential Challenges for this compound |

|---|---|---|

| One-Pot Copper-Catalyzed Oxidation-Wittig | High atom economy, reduced waste, scalability | Catalyst stability and recovery, substrate scope with halo-substituents |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, use of renewable enzymes | Enzyme compatibility with chlorinated substrates, process optimization |

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and future research will undoubtedly focus on discovering novel catalysts that can deliver this compound with high efficiency and selectivity.

Promising avenues of investigation include:

Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are established, the exploration of more abundant and less toxic metals like copper, iron, and nickel is a significant trend. wikipedia.org Future research will likely target the development of novel ligand systems for these metals to enhance their catalytic activity and selectivity in the synthesis of α-halo-β-aryl esters.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Future studies could explore the application of N-Heterocyclic Carbenes (NHCs) or other organocatalysts in the synthesis of precursors to this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.com The development of photocatalytic systems for the selective halogenation or functionalization of cinnamate (B1238496) derivatives could provide novel and sustainable routes to this compound and its analogs.

Table 2: Emerging Catalytic Systems and Their Potential

| Catalytic System | Potential Reaction | Advantages | Future Research Focus |

|---|---|---|---|

| Copper(I)/N-heterocyclic carbene | Conjugate reduction of precursors | Use of abundant base metal, sustainable | Improving chemoselectivity and expanding substrate scope |

| Chiral N,N'-dioxide-nickel(II) | Asymmetric carbonyl-ene reactions | Dynamic kinetic asymmetric transformations | Application to β-halo-α-keto ester precursors |

Advanced Computational Modeling for Reaction Prediction and Mechanism Discovery

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, future computational studies will play a pivotal role in accelerating the discovery of new synthetic methods and understanding its reactivity.

Key areas for computational investigation include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the reaction pathways for the synthesis and transformation of this compound. This understanding can guide the design of more efficient catalysts and reaction conditions. Studies on related compounds, such as ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have already demonstrated the power of computational methods in revising previously proposed mechanisms.

Predictive Modeling: The development of predictive models for reactivity, based on quantum chemical calculations, can significantly reduce the experimental effort required to discover new reactions. For instance, predicting the electrophilicity and nucleophilicity of different sites in this compound can help in designing novel synthetic transformations.

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems. By modeling the interaction of different catalysts with the substrates and intermediates, researchers can identify promising candidates for experimental validation.

Table 3: Focus Areas for Computational Modeling

| Computational Method | Application Area | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Detailed understanding of transition states and intermediates, guiding experimental design. |

| Molecular Dynamics (MD) | Solvent and Temperature Effects | Prediction of optimal reaction conditions and understanding of macroscopic behavior. |

Integration of Flow Chemistry and Microreactor Technology for Scalable Synthesis

Flow chemistry and microreactor technology offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and easier scalability. The application of these technologies to the synthesis of this compound is a promising area for future research.

Future directions will likely involve:

Continuous-Flow Synthesis: Developing continuous-flow processes for the key synthetic steps leading to this compound can lead to higher yields, reduced reaction times, and improved product consistency. The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability of the process.

Process Intensification: Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters. This can be particularly beneficial for highly exothermic or fast reactions, leading to improved safety and selectivity.

Automated Synthesis and Optimization: The integration of flow chemistry with automated systems for reaction monitoring and optimization can accelerate the development of robust and efficient synthetic processes.

Table 4: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Synthesis | Future Development |

|---|---|---|

| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, better selectivity | Design of novel microreactors with optimized geometries |

| Increased Safety | Handling of hazardous intermediates in small volumes | Integration of in-line purification and analysis |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique structural features of this compound, including the electron-withdrawing chloro and ester groups and the phenyl ring, make it a versatile building block for further synthetic transformations. Future research will focus on uncovering and exploiting new reactivity patterns.

Areas ripe for exploration include:

Cross-Coupling Reactions: While the vinyl chloride moiety can participate in cross-coupling reactions, exploring a wider range of coupling partners and catalytic systems could lead to the synthesis of a diverse array of complex molecules.

Functionalization of the Phenyl Ring: The development of methods for the selective functionalization of the phenyl ring in this compound would significantly expand its synthetic utility.

Cycloaddition Reactions: The electron-deficient double bond of the acrylate (B77674) system makes it a potential dienophile in Diels-Alder reactions, offering a pathway to complex cyclic structures.

Radical Reactions: The exploration of radical-mediated transformations could unveil novel reaction pathways for the functionalization of this compound.

Table 5: Potential Novel Transformations of this compound

| Reaction Type | Potential Products | Synthetic Utility |

|---|---|---|

| Suzuki-Miyaura Coupling | α-Aryl-β-phenylacrylates | Access to tri- and tetra-substituted alkenes |

| Heck Coupling | Substituted cinnamates | Formation of new carbon-carbon bonds |

| Diels-Alder Cycloaddition | Substituted cyclohexene (B86901) derivatives | Rapid construction of complex cyclic systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products